Grantaline

Description

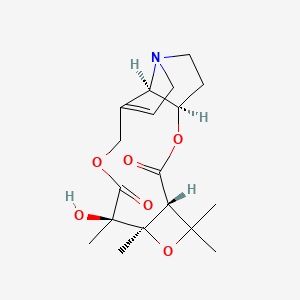

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3/t11-,12-,13-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUZGSKXUFRIIX-XIKLWUPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83482-61-5 | |

| Record name | Grantaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRANTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4Y4JG3BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Structural Elucidation of Grantaline

Botanical Sources and Isolation Methodologies

The journey to understanding Grantaline begins with its extraction from natural sources. Researchers have identified specific plant species as reservoirs of this alkaloid and have employed sophisticated techniques to isolate it.

Crotalaria virgulata subsp. grantiana as a Primary Source

The primary botanical source for this compound is Crotalaria virgulata subsp. grantiana, a plant belonging to the Fabaceae family. This subspecies is the source from which this compound was first identified. The initial isolation, along with another alkaloid named grantianine, laid the groundwork for all subsequent chemical studies of the compound. The process, typical for pyrrolizidine (B1209537) alkaloids, involves extraction from the plant material followed by a series of purification steps to yield the pure compound.

Isolation from Crotalaria globifera

Currently, there are no scientific reports available detailing the isolation of this compound from Crotalaria globifera. The known source remains Crotalaria virgulata subsp. grantiana.

Advanced Extraction and Purification Techniques for Pyrrolizidine Alkaloids

The isolation of this compound falls under the broader methodologies used for pyrrolizidine alkaloids (PAs). These methods are designed to efficiently extract and purify these compounds from complex plant matrices. The choice of technique depends on the chemical nature of the alkaloids and the plant material. nih.gov

Initial extraction is typically performed using a solvent system, often an acidic aqueous solution or methanol, to draw out the alkaloids in their salt or free base form. bund.deuva.es Following this, a purification or "clean-up" stage is essential. Solid-phase extraction (SPE) is a widely used and effective method for this purpose. bund.deuva.es

Below is a table summarizing common techniques employed in the extraction and purification of pyrrolizidine alkaloids.

| Technique | Principle | Application in PA Isolation |

| Solvent Extraction | Utilizes solvents (e.g., methanol, acidic water) to dissolve alkaloids from plant material. bund.de | The crucial first step to get the crude alkaloid mixture out of the plant matrix. |

| Solid-Phase Extraction (SPE) | A chromatographic technique where the crude extract is passed through a solid adsorbent (e.g., C18). Impurities are washed away, and the desired alkaloids are then eluted with a different solvent. bund.de | A highly effective "clean-up" step to remove interfering substances before analysis. |

| Liquid-Liquid Extraction | Separates compounds based on their differential solubilities in two immiscible liquid phases. | Can be used to partition alkaloids between aqueous and organic layers, aiding in purification. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. nih.gov | Often used in the final stages of purification to obtain highly pure this compound for structural analysis. |

Spectroscopic and Crystallographic Analyses for this compound Structure Determination

Once isolated, the precise arrangement of atoms in the this compound molecule was determined using a combination of powerful analytical techniques.

X-ray Crystal Structure of this compound

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov The process involves crystallizing the pure compound and then bombarding the crystal with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows scientists to calculate the precise position of each atom, revealing the molecule's exact structure. wikipedia.orgnih.gov

As of now, a specific public record of the X-ray crystal structure of this compound is not available in accessible scientific literature. The original structural elucidation relied on other spectroscopic methods to piece together its molecular puzzle.

Application of Advanced Mass Spectrometry for Structural Insights (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a cornerstone technique in the structural analysis of natural products like this compound. It provides information about the mass of the molecule and the masses of fragment pieces, which helps in deducing the structure. researchgate.net When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on its volatility before being analyzed by the mass spectrometer. nih.govacs.org For pyrrolizidine alkaloids, this method can provide detailed structural information, though sometimes a derivatization step is needed to make the compounds volatile enough for analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing pyrrolizidine alkaloids, which are often not easily vaporized. rsc.orguniversiteitleiden.nl The sample is first separated by HPLC and then introduced into the mass spectrometer. rsc.org Techniques like tandem mass spectrometry (MS/MS) allow for controlled fragmentation of the molecule, providing clear clues about its connectivity and structure. acs.org For PAs, a common fragmentation pattern involves the loss of the necine base, which produces a characteristic ion that can be used for identification. acs.org

The table below outlines the role of these mass spectrometry techniques in the analysis of pyrrolizidine alkaloids such as this compound.

| Technique | Information Provided | Relevance to this compound |

| GC-MS | Provides molecular weight and fragmentation patterns of volatile compounds. acs.org | Useful for identifying the core structure and substituent groups after potential chemical modification. |

| LC-MS | Provides molecular weight of the intact molecule without requiring derivatization. rsc.org | Ideal for confirming the molecular formula of this compound and analyzing it directly from purified extracts. |

| LC-MS/MS | Allows for controlled fragmentation of a selected ion, revealing detailed structural connectivity. acs.org | The primary MS technique for definitively identifying the necine base and necic acid components of this compound and how they are linked. |

Through these combined spectroscopic methods, the scientific community has established the definitive chemical structure of this compound.

This compound: A Detailed Examination of its Chemical Identity

The compound "this compound" remains an elusive entity within the established chemical literature. Despite extensive searches of scientific databases and scholarly articles, no specific information regarding the isolation, structural elucidation, or chemical characterization of a compound with this name has been found.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" that adheres to the requested outline, including specific data on its Nuclear Magnetic Resonance (NMR) spectroscopy, its classification as a macrocyclic diester pyrrolizidine alkaloid, or its hydrolysis products.

The provided outline suggests that this compound would belong to the class of pyrrolizidine alkaloids. This is a large and well-studied group of natural products known for their complex structures and biological activities. The subsections requested point towards standard methods used in the chemical analysis of such compounds:

Chemical Characterization of this compound's Core Structure:

Chemical Hydrolysis Products: Retronecine (B1221780) and Grantalinic Acid:Chemical hydrolysis is a common method to break down complex esters into their constituent alcohol and carboxylic acid components. In the context of a macrocyclic diester pyrrolizidine alkaloid, hydrolysis would be expected to yield the necine base (the pyrrolizidine diol, in this hypothetical case, Retronecine) and the necic acid (the dicarboxylic acid, hypothetically named Grantalinic Acid). Retronecine is a well-known necine base found in many naturally occurring pyrrolizidine alkaloids.

Without any published research on a compound named "this compound," the generation of detailed research findings, data tables, and a comprehensive article as requested is not feasible. The information required to fulfill the prompt does not appear to be available in the public scientific domain.

Biosynthetic Pathways of Grantaline

General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with the formation of a core structure known as the necine base, which is then esterified with one or more necic acids. nih.gov

The journey to the necine base starts with the amino acid arginine, which is the precursor for the polyamines putrescine and spermidine (B129725). wikipedia.org The first committed step in the biosynthesis of PAs is the formation of homospermidine. nih.govwikipedia.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which facilitates the transfer of an aminobutyl group from spermidine to putrescine. mdpi.com Some studies suggest an alternative pathway involving the condensation of two putrescine molecules. mdpi.com

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur. The oxidation of homospermidine, likely catalyzed by copper-dependent diamine oxidases, results in the formation of 4,4´-iminodibutanal. nih.gov This intermediate then undergoes cyclization to form pyrrolizidine-1-carbaldehyde. nih.gov Subsequent reduction of this carbaldehyde, potentially by an alcohol dehydrogenase, yields 1-hydroxymethylpyrrolizidine. nih.gov Further enzymatic steps, including desaturation and hydroxylation, lead to the formation of various necine bases, such as retronecine (B1221780), which is a common core of many PAs. nih.gov

The final step in the biosynthesis of a complete pyrrolizidine alkaloid is the esterification of the necine base with one or more necic acids. nih.gov These necic acids are derived from various amino acids, including isoleucine, leucine, threonine, and valine. nih.gov The esterification is thought to be catalyzed by an acyltransferase. nih.gov The resulting PAs are often stored in the plant as N-oxides. nih.gov

Table 1: Key Stages in General Pyrrolizidine Alkaloid Biosynthesis

| Step | Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Final Product of Stage |

| 1. Homospermidine Formation | Putrescine, Spermidine | Homospermidine synthase (HSS) | Homospermidine | |

| 2. Cyclization | Homospermidine | 4,4´-iminodibutanal, Pyrrolizidine-1-carbaldehyde | Diamine oxidase, Alcohol dehydrogenase | 1-hydroxymethylpyrrolizidine |

| 3. Necine Base Formation | 1-hydroxymethylpyrrolizidine | Unknown | Retronecine and other necine bases | |

| 4. Esterification | Necine base, Necic acids (from amino acids) | Activated necic acid (e.g., senecyl-CoA) | Acyltransferase | Pyrrolizidine Alkaloid |

Elucidation of Precursors and Enzymatic Steps Specific to Grantaline Biosynthesis

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation for PAs

Isotopic labeling has been a foundational technique in deciphering the biosynthetic pathways of pyrrolizidine alkaloids. nih.gov These studies involve feeding plants with precursors that have been labeled with isotopes, such as carbon-14 (B1195169) (¹⁴C), carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). nih.govcore.ac.uk By tracing the incorporation of these isotopes into the final PA molecule, researchers can identify the precursor molecules and map the metabolic route. nih.gov

Early experiments in the 1960s utilized radiolabeled precursors to understand PA biosynthesis. nih.gov For instance, feeding Crotalaria spectabilis with ¹⁴C-labeled ornithine demonstrated its efficient incorporation into the necine base retronecine of monocrotaline (B1676716). nih.gov

Later advancements introduced the use of stable isotopes like ¹³C, ²H, and ¹⁵N, which could be detected using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcore.ac.uk This technique provided more detailed information about the fate of individual atoms during the biosynthesis of both necine bases and necic acids. nih.gov For example, feeding Senecio isatideus with deuterium-labeled putrescine helped to elucidate the stereochemistry of the necine base formation. nih.gov Double-labeling experiments, using precursors with two ¹³C atoms, have also been employed to overcome the challenge of the natural abundance of ¹³C. nih.gov

Genetic and Molecular Mechanisms Governing Pyrrolizidine Alkaloid Biosynthesis in Crotalaria Species

The biosynthesis of pyrrolizidine alkaloids in Crotalaria species is under tight genetic and molecular control. The first pathway-specific enzyme, homospermidine synthase (HSS), has been a key focus of research in understanding the evolution and regulation of PA biosynthesis. pnas.org

An interesting regulatory mechanism has been observed in some Crotalaria species, where PA biosynthesis is linked to nodulation. pnas.org In these plants, the expression of HSS and the subsequent production of PAs, such as monocrotaline in Crotalaria spectabilis, are triggered by the symbiotic relationship with nitrogen-fixing bacteria. pnas.org The HSS enzyme is of plant origin and is expressed exclusively in the root nodules. pnas.org This coupling of alkaloid production with nodulation suggests a mechanism to ensure an adequate supply of nitrogen, a crucial element in these nitrogen-rich defensive compounds. pnas.org This contrasts with other PA-producing plant families where biosynthesis is often a constitutive process. pnas.org

The regulation of PA levels can also be influenced by developmental and environmental factors. researchgate.net The genetic and molecular machinery governing the later steps of PA biosynthesis in Crotalaria, including the specific acyltransferases that determine the final structure of the alkaloids, remains an active area of investigation.

Chemical Reactivity and Derivatization Studies of Grantaline

Hydrolysis Kinetics and Reaction Mechanisms of Ester Linkages

Pyrrolizidine (B1209537) alkaloids often contain ester linkages formed between the necine base and one or more necic acids. uni.lu Grantaline's structure includes a lactone functionality, which is an intramolecular ester. The hydrolysis of ester linkages is a fundamental chemical reaction, and its kinetics and mechanisms in complex molecules like this compound are influenced by factors such as steric hindrance, electronic effects, and the surrounding chemical environment. While specific detailed kinetic studies on the hydrolysis of this compound's ester linkages were not extensively detailed in the provided search results, the general reactivity of ester bonds within the PA framework is relevant. The stability of these ester linkages can vary, impacting the compound's persistence and subsequent transformations. For instance, the presence of macrocyclic rings in some PAs can confer resistance to hydrolysis compared to open-chain esters. nih.gov Hydrolysis is also implicated in the fate of reactive pyrrolic metabolites formed from PAs. ontosight.ai

Chemical Transformation to Pyrrolic Metabolites and Dehydro-alkaloids

A key aspect of the chemical reactivity of many pyrrolizidine alkaloids, including those with a 1,2-unsaturated necine base like this compound is the metabolic transformation to reactive pyrrolic dehydro-alkaloids. uni.luontosight.ainih.gov This activation primarily occurs in the liver through the action of mixed-function oxidases. ontosight.ai The resulting dehydro-alkaloids, also referred to as didehydropyrrolizidine metabolites, possess electrophilic centers, particularly at the C7 and C9 positions of the pyrrolizine nucleus. nih.gov These reactive intermediates can act as alkylating agents, reacting with nucleophilic cellular macromolecules. ontosight.ai The formation of these pyrrolic metabolites is considered central to the biological activity of many PAs. An example of a pyrrolic metabolite is (7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde. uni.lu Detoxification pathways for these reactive species include conjugation with glutathione (B108866) (GSH), forming conjugates such as 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine and 9-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine. The pattern and levels of these metabolites can differ between different PAs, reflecting variations in their metabolic activation and the reactivity of the resulting dehydro-alkaloids.

Synthetic Approaches for this compound Analogs and Derivatives

The synthesis of pyrrolizidine alkaloids and their analogs is an active area of research, driven by their diverse structures and biological activities. While specific detailed synthetic routes for this compound analogs were not provided, general approaches for constructing the pyrrolizidine core and incorporating the necessary functional groups and stereochemistry are relevant. Synthetic strategies often involve the construction of the bicyclic pyrrolizidine system, followed by the introduction and modification of substituents and the formation of ester or lactone linkages. uni.lu Chemoenzymatic methods have also been explored for the stereoselective synthesis of necic acids, which are esterified to the necine base in many PAs. The isolation of this compound alongside structural analogs from natural sources or reaction mixtures also suggests potential avenues for semi-synthesis or derivatization from related compounds. nih.gov The development of synthetic approaches allows for the creation of structural variations to explore the relationship between chemical structure and reactivity or biological activity.

Mechanistic Investigations of Grantaline S Biological Interactions

Molecular Targets and Interaction Mechanisms within Biological Systems The toxic effects of pyrrolizidine (B1209537) alkaloids, including compounds like Grantaline, are primarily mediated by the reactive electrophilic metabolites formed during metabolism.inchem.orgThese metabolites can interact with various biomolecules within cells.

Interactions with Cellular Signaling Pathways

While specific details regarding this compound's direct interactions with defined cellular signaling pathways are limited in current research, the biological effects of toxic pyrrolizidine alkaloids, including this compound as a member of this class, are understood to involve significant disruption of cellular processes following metabolic activation. merckvetmanual.comwikipedia.orginchem.org

Toxic PAs undergo hepatic metabolism, primarily via cytochrome P450 enzymes, to form highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine esters. merckvetmanual.comwikipedia.orginchem.orgmdpi.com These electrophilic metabolites are potent alkylating agents that can covalently bind to crucial cellular macromolecules such as DNA, RNA, and proteins. merckvetmanual.comwikipedia.orgresearchgate.netuni-bonn.de This indiscriminate binding leads to a cascade of cellular damage.

The alkylation of DNA can result in DNA adduct formation and cross-linking, contributing to genotoxicity and potentially leading to mutations and chromosomal damage. merckvetmanual.comwikipedia.orgherbapolonica.pl This DNA damage can trigger cell cycle arrest and, in some cases, apoptosis (programmed cell death). merckvetmanual.complos.org Alkylation of cellular proteins can impair their function, affecting various metabolic and structural components of the cell. merckvetmanual.comwikipedia.org

Furthermore, studies on related pyrrolizidine alkaloids suggest potential interactions with cellular defense mechanisms such as glutathione (B108866) metabolism, a key pathway in detoxification and combating oxidative stress. The generation of reactive oxygen species (ROS) and subsequent oxidative stress have also been implicated in PA-induced cellular damage. nih.gov The disruption of mitochondrial function and calcium homeostasis have also been observed in cells exposed to certain PAs. nih.govmdpi.com

While these cellular effects are well-documented for toxic PAs, the precise signaling pathways that mediate these outcomes (e.g., how DNA damage triggers specific cell cycle checkpoints or apoptotic pathways, or how oxidative stress impacts cellular signaling) in the context of this compound specifically require further investigation. However, the fundamental mechanism of metabolic activation and subsequent macromolecule alkylation is central to understanding the cellular interactions of toxic pyrrolizidine alkaloids like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects of Pyrrolizidine Alkaloids

Structure-Activity Relationship (SAR) studies for pyrrolizidine alkaloids aim to elucidate how variations in their chemical structures influence their biological effects, particularly their toxicity and transport. A critical structural determinant for the hepatotoxicity of many PAs is the presence of a 1,2-double bond in the necine base (the bicyclic pyrrolizidine core) and esterification, typically at the C-7 and/or C-9 hydroxyl groups. mdpi.commdpi.comscielo.org.mxmdpi.com Unsaturated PAs, such as those with retronecine (B1221780), heliotridine, or otonecine (B3428663) type bases, are generally considered more toxic than saturated PAs like the platynecine type. mdpi.comscielo.org.mxmdpi.com

The esterifying necic acids also play a significant role in toxicity, with the nature and position of these ester groups influencing the metabolic activation and reactivity of the resulting pyrrolic metabolites. uni-bonn.descielo.org.mxmdpi.com Macrocyclic diesters, where a dicarboxylic acid links the C-7 and C-9 hydroxyls, are common among toxic PAs. uni-bonn.de

This compound, possessing a pyrrolizine skeleton and ester functionalities, fits the general structural profile of a pyrrolizidine alkaloid. merckvetmanual.com Its specific tetracyclic structure, integrating the pyrrolizine core, contributes to its unique chemical identity. merckvetmanual.com The precise arrangement of its functional groups, including ether linkages, a lactone, a hydroxyl group, and methyl substituents, along with its defined stereochemistry, are all structural features that would be considered in detailed SAR studies aiming to understand its specific biological activity compared to other PAs. merckvetmanual.com

While comprehensive SAR data specifically detailing how every structural feature of this compound contributes to its precise biological profile is an ongoing area of research, the principles established for pyrrolizidine alkaloids regarding the importance of the unsaturated necine base and esterification are fundamental to understanding its potential interactions.

Computational and Theoretical Chemistry of Grantaline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to explore the structural properties and dynamic behavior of molecules like Grantaline. These computational techniques provide insights into molecular flexibility, conformational preferences, and interactions in various environments.

Conformational Analysis and Dynamic Behavior of this compound

Conformational analysis of this compound is essential due to the flexibility introduced by its macrocyclic ring and various rotatable bonds. Studies utilizing spectroscopic methods, such as Carbon-13 Nuclear Magnetic Resonance (13C NMR), have contributed to understanding the conformational aspects of pyrrolizidine (B1209537) alkaloids, including this compound. publish.csiro.auresearchgate.net These studies have focused on the effects of macrocyclic ring size, hydrogen bonding, and stereochemistry on the molecular conformation, aiding in the structural characterization and confirmation of proposed structures. publish.csiro.auresearchgate.net X-ray crystallography has also provided detailed information on the preferred conformation of this compound in the crystal state, including bond lengths, bond angles, and torsional angles, which can be used in computational modeling studies. iucr.org The crystal structure analysis highlighted the orientation of carbonyl bonds and the presence of intermolecular hydrogen bonds influencing the molecular arrangement in the solid state. iucr.org While specific detailed molecular dynamics simulations focused solely on the free this compound molecule's dynamic behavior were not extensively detailed in the search results, molecular dynamics simulations are a standard technique for assessing the stability and dynamic properties of complex molecules and their complexes. dntb.gov.ua

Ligand-Target Binding Simulations

Understanding how this compound might interact with potential biological targets is a critical area where computational methods like ligand-target binding simulations are applied. Although direct studies on this compound were not prominently found, research on its structural analogs, such as other pyrrolizidine alkaloids, provides a framework for these investigations. Molecular docking and dynamics simulations have been employed to predict the binding affinities and assess the stability of ligand-receptor complexes for related compounds. These simulations typically involve predicting the optimal binding pose of the ligand within the target's binding site (docking) and then simulating the dynamic behavior of the complex over time to evaluate its stability and refine the binding pose (molecular dynamics). Such approaches can help identify potential protein targets and the nature of the interactions involved, although specific computational binding data for this compound was not available in the provided search snippets.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules at the atomic level. These calculations are fundamental for predicting reaction pathways and characterizing transient species.

Prediction of Reaction Mechanisms for Metabolic Activation

Pyrrolizidine alkaloids, including those structurally related to this compound, are known to undergo metabolic activation, primarily in the liver, to form reactive intermediates responsible for their toxicity. inchem.org This activation is mediated by mixed-function oxidases, leading to the formation of pyrrolic dehydro-alkaloids. inchem.org Quantum chemical calculations can be used to investigate the energetics and transition states of the enzymatic oxidation reactions involved in this metabolic activation process. By calculating the electronic structure and potential energy surfaces, researchers can predict the feasibility and preferred pathways for the formation of these reactive metabolites. While specific computational studies on this compound's metabolic activation mechanism were not detailed, the general principles and methodologies applied to other pyrrolizidine alkaloids involve calculating the electronic properties that govern their susceptibility to oxidation and the subsequent steps leading to the formation of reactive species. inchem.org

Characterization of Reactive Intermediates

The toxicity of many pyrrolizidine alkaloids is attributed to the reactive pyrrolic dehydro-alkaloid intermediates formed during metabolism. inchem.org These intermediates possess electrophilic centers that can react with nucleophilic sites in biological macromolecules like DNA and proteins. inchem.orguni-bonn.de Quantum chemical calculations are invaluable for characterizing the electronic structure, stability, and reactivity of these transient intermediates. By calculating parameters such as partial charges, frontier molecular orbitals, and reaction enthalpies, computational studies can provide insights into the most reactive sites on the intermediate and their propensity to undergo reactions with biological nucleophiles. uni-bonn.de This characterization is crucial for understanding the molecular basis of the toxicity observed with pyrrolizidine alkaloids. inchem.org

Cheminformatics and Machine Learning Applications in Predictive Toxicology and Bioactivity

Cheminformatics and machine learning approaches leverage large datasets of chemical structures and biological activity data to build predictive models. These methods are increasingly used to predict the potential toxicity and bioactivity of compounds, including natural products like this compound.

For pyrrolizidine alkaloids in general, cheminformatics approaches can involve the computational representation of molecular structures using descriptors that capture various chemical features. Machine learning algorithms can then be trained on datasets containing structural descriptors and known toxicity or bioactivity data to build models that predict these properties for new or untested compounds. up.ac.zaird.frben-erikvanwyk.com While specific published applications of cheminformatics and machine learning focused solely on predicting the toxicology or bioactivity of this compound were not prominently found in the search results, these methodologies are applicable to the broader class of pyrrolizidine alkaloids to which this compound belongs. Predictive models can help prioritize compounds for experimental testing and gain insights into the structural features that contribute to their biological effects. up.ac.zaben-erikvanwyk.com The availability of structural information for this compound vulcanchem.comiucr.org makes it amenable to analysis using these computational techniques within the context of pyrrolizidine alkaloid research.

Advanced Analytical Methodologies for Grantaline Research

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Grantaline from complex biological matrices and separating it from other structurally similar alkaloids. High-resolution techniques are essential for achieving the necessary selectivity and efficiency for accurate analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a primary tool for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) like this compound. nih.gov This technique offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. The use of sub-2 µm particle columns in UHPLC systems generates sharper and narrower peaks, which is critical for resolving isomeric PAs that are common in plant extracts. nih.govup.ac.za

For the analysis of this compound, a typical UHPLC-MS/MS method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. bund.de The MS/MS detector, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, is operated in positive electrospray ionization (ESI+) mode. Detection is highly selective and sensitive, utilizing Multiple Reaction Monitoring (MRM) for quantification. nih.gov In MRM, specific precursor-to-product ion transitions for the target analyte are monitored. For PAs, a common diagnostic product ion corresponds to the necine base backbone, which can be used for screening, while other specific fragments confirm the identity of the entire molecule. up.ac.zasemanticscholar.org This approach has been successfully applied to quantify monocrotaline (B1676716), a related PA, in seeds and leaves of Crotalaria spectabilis. nih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Example Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., necine base fragment) |

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile organic compounds. While pyrrolizidine alkaloids like this compound are generally non-volatile due to their polarity and molecular weight, GC-MS is invaluable for profiling the broader chemical environment of the source organism, Crotalaria virgulata. This includes the analysis of volatile secondary metabolites that may be co-extracted or play a role in the plant's ecology.

GC-MS analysis of methanolic extracts from various Crotalaria species has been used to identify a wide range of bioactive compounds, including fatty acids, terpenoids, and other alkaloids. nih.govimpactfactor.org For such analyses, samples are typically extracted and may require derivatization to increase the volatility of polar compounds. The extract is then injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints. By comparing these spectra to established libraries like the NIST database, researchers can identify dozens of compounds in a single run. impactfactor.orgresearchgate.net This methodology provides a comprehensive phytochemical profile of the plant, which can be crucial for understanding the biosynthesis of this compound and identifying other potentially bioactive constituents.

Advanced Mass Spectrometric Approaches for Comprehensive Profiling and Quantification

Mass spectrometry is a cornerstone of this compound research, providing detailed information on its mass, elemental composition, and structure. Advanced MS approaches enable not only confident identification but also the study of its formation within the plant.

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), is indispensable for the unambiguous identification of this compound and its metabolites. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an ion. researchgate.net

When analyzing a plant extract, UHPLC-HRMS can detect a protonated this compound molecule [M+H]⁺. The high-resolution measurement of its mass-to-charge ratio (m/z) can distinguish its elemental formula from thousands of other possibilities, drastically narrowing down the potential candidates. This capability is crucial in natural product research where novel compounds are frequently discovered. Furthermore, HRMS/MS (tandem HRMS) experiments provide high-accuracy masses for fragment ions, offering deep structural insights and further confirming the identity of the compound. This technique has been instrumental in identifying numerous PAs in various plant species and food products. nih.govresearchgate.net

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within an organism. It often involves the use of stable isotope labeling, where precursors enriched with heavy isotopes (e.g., ¹³C, ¹⁵N) are fed to the organism. nih.gov The pattern of isotope incorporation into downstream metabolites is then measured by mass spectrometry or NMR spectroscopy. nih.gov

In the context of this compound, MFA could be used to elucidate its biosynthetic pathway. The biosynthesis of the necine base core of pyrrolizidine alkaloids is known to originate from amino acids like ornithine. nih.gov By supplying Crotalaria plants with isotopically labeled precursors, researchers can trace the incorporation of these labels into the this compound molecule. Analysis by LC-MS can track the mass shifts in this compound and its biosynthetic intermediates, revealing the sequence of enzymatic reactions and the flow of atoms through the pathway. This approach provides quantitative data on the production rates and helps identify regulatory points within the biosynthesis, which is crucial for understanding how the plant controls the synthesis of this alkaloid. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex alkaloids like this compound. While mass spectrometry provides information on mass and elemental formula, NMR reveals the precise arrangement of atoms and their connectivity, allowing for the complete determination of the chemical structure. jeol.com

The structural characterization of a novel pyrrolizidine alkaloid from a Crotalaria species, for example, relies on a suite of NMR experiments. nih.govresearchgate.netresearchgate.net One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types and numbers of hydrogen and carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.net

Through the combined interpretation of these spectra, the complete constitution, configuration, and conformation of this compound can be unequivocally established, as has been demonstrated for many related alkaloids isolated from the Crotalaria genus. nih.govresearchgate.net

Table 2: Key NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Chemical environment and number of hydrogen atoms. |

| ¹³C NMR | Chemical environment and number of unique carbon atoms. |

| COSY | ¹H-¹H spin-spin coupling networks (connectivity). |

| HSQC | Direct one-bond ¹H-¹³C correlations. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. |

| NOESY | Spatial proximity of protons, used for stereochemistry. |

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction (XRD) is a cornerstone analytical technique for the determination of the atomic and molecular structure of a crystal. In the study of natural products like this compound, a pyrrolizidine alkaloid isolated from Crotalaria virgulata, single-crystal X-ray diffraction would be the definitive method to establish its three-dimensional structure in the solid state.

This technique relies on the principle of Bragg's law, where a beam of X-rays is directed onto a crystalline sample. The regular, repeating arrangement of atoms within the crystal lattice causes the X-rays to be diffracted in a specific pattern of intensities and angles. By analyzing this diffraction pattern, researchers can construct an electron density map of the molecule and from that, determine the precise spatial arrangement of each atom.

For a compound like this compound, a successful single-crystal XRD analysis would yield critical information, which would typically be presented in a crystallographic data table. While the specific data for this compound is unavailable, a representative table for a hypothetical analysis is shown below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₈H₂₅NO₆ |

| Formula Weight | 351.40 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.4(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.170 |

| Absorption Coeff. (mm⁻¹) | 0.085 |

| F(000) | 752 |

The detailed research findings from such an analysis would not only confirm the molecular connectivity of this compound but also reveal its conformational details, including the stereochemistry of its chiral centers and the puckering of its ring systems. This information is invaluable for understanding its biological activity and for guiding synthetic efforts. The solid-state structure would also provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

In the absence of the primary crystallographic data for this compound, a comprehensive discussion of its solid-state structure remains speculative. The scientific community awaits the public dissemination of these crystallographic details to fully characterize this natural product.

Environmental Fate and Biotransformation Studies of Grantaline

Pathways of Environmental Degradation (e.g., hydrolysis, microbial degradation)

The environmental degradation of chemical compounds like Grantaline can occur through various abiotic and biotic processes, including hydrolysis and microbial degradation microbenotes.comresearchgate.netfrontiersin.orginchem.orgmdpi.commdpi.commdpi.comfrontiersin.orgallaboutfeed.netfera.co.ukmdpi.com.

Hydrolysis: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of water, often resulting in the formation of simpler compounds inchem.orgmdpi.comfrontiersin.orgfera.co.ukmdpi.com. For pyrrolizidine (B1209537) alkaloids, hydrolysis of the ester linkages can occur, leading to the formation of the necine base (amino-alcohol) and the necic acid nih.govresearchgate.netuni-bonn.deinchem.org. These hydrolysis products are generally considered less toxic than the parent alkaloids researchgate.netinchem.org. The susceptibility of PAs to hydrolysis can be influenced by factors such as pH and the structure of the necic acid; highly branched necic acids, for instance, can confer resistance to enzymatic hydrolysis researchgate.netuni-bonn.de. While the specific rate and extent of this compound hydrolysis in various environmental conditions are not extensively documented in the provided search results, the presence of ester groups in its structure suggests that hydrolysis is a potential degradation pathway microbenotes.com.

Microbial Degradation: Microorganisms, including bacteria and fungi, play a significant role in the degradation of organic compounds in the environment microbenotes.comfrontiersin.orgmdpi.commdpi.comallaboutfeed.netmdpi.comfrontiersin.org. Microbial degradation can lead to the complete mineralization of compounds into carbon dioxide, water, and inorganic substances, or their transformation into various metabolites microbenotes.commdpi.commdpi.com. The rate and efficiency of microbial degradation are influenced by factors such as the chemical structure of the compound, its bioavailability, the presence of appropriate microbial populations with the necessary enzymatic machinery, and environmental conditions like temperature, pH, and nutrient availability microbenotes.commdpi.com. Studies on the microbial degradation of various pollutants, including other complex organic molecules, demonstrate the capacity of diverse microbial communities to break down a wide range of chemical structures frontiersin.orgmdpi.comallaboutfeed.netfrontiersin.org. While specific studies on the microbial degradation of this compound were not found, it is plausible that microbial communities in soils and water bodies where Crotalaria species grow could contribute to its breakdown, potentially through enzymatic processes targeting its specific functional groups.

Stability and Persistence in Natural Matrices (e.g., plant material, silage)

The stability and persistence of this compound in natural matrices such as plant material and silage are influenced by both intrinsic chemical properties and external environmental factors. Persistence refers to the propensity of a chemical to remain in the environment before being transformed, and it is a subjective concept often assessed relative to a given framework or regulatory criteria nih.gov.

Plant Material: this compound is a natural product found in Crotalaria plants microbenotes.comnih.gov. Within the plant material itself, the stability of this compound can be influenced by plant metabolism and enzymatic activity mdpi.comfrontiersin.orgmdpi.comnih.gov. Plant metabolic processes can involve the synthesis, transport, and degradation of secondary metabolites like alkaloids mdpi.comnih.gov. While some alkaloids in plant material may decompose during drying, others can remain stable inchem.org. The specific metabolic fate of this compound within the Crotalaria plant after synthesis is not detailed in the provided information. However, the compound's presence in dried plant material suggests a degree of stability under these conditions microbenotes.com.

Silage: Silage is a fermented feedstuff produced from plant material, where microbial activity under anaerobic conditions is crucial for preservation europa.euinrae.frresearchgate.net. The ensiling process involves a complex microbial succession and biochemical changes, including the degradation of plant components like carbohydrates and proteins mdpi.comcabidigitallibrary.org. While the primary focus of silage fermentation is the production of lactic acid by lactic acid bacteria to lower pH and inhibit undesirable microorganisms, other microbial activities can occur europa.euinrae.frresearchgate.net. The stability of compounds within silage can be affected by the prevailing microbial community, pH, moisture content, and temperature allaboutfeed.netmdpi.cominrae.fr. Aerobic deterioration can occur when silage is exposed to air, leading to the activity of yeasts and molds that can degrade fermentation products and reduce nutritional value allaboutfeed.net. The fate of this compound during the ensiling process is not specifically described in the search results. However, considering the potential for hydrolysis and microbial activity in silage, it is possible that this compound's concentration could change during fermentation and storage. The extent of such changes would likely depend on the specific conditions of ensiling and the presence of microorganisms capable of transforming this compound. Studies on the degradation of other compounds in silage highlight the dynamic nature of this matrix mdpi.comcabidigitallibrary.org.

Biotransformation in Non-Target Organisms and Ecological Interactions

Biotransformation in non-target organisms refers to the metabolic processes that alter the chemical structure of a compound within an organism that was not the intended target nih.govmdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.com. Ecological interactions involving this compound, particularly as a pyrrolizidine alkaloid, are also relevant to its fate in the environment.

Pyrrolizidine alkaloids are known to undergo biotransformation in various organisms, primarily in the liver of animals, through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation nih.govnih.govnih.govnih.govresearchgate.netmdpi.com. These biotransformation pathways can lead to the formation of metabolites that may be more or less toxic than the parent compound nih.govresearchgate.netmdpi.com. For instance, some PAs are metabolically activated to reactive pyrrolic metabolites, which are considered responsible for their toxicity nih.gov. Conversely, hydrolysis can be a detoxification pathway researchgate.netuni-bonn.deinchem.org. Species differences in the expression and activity of biotransformation enzymes can lead to variations in the metabolic fate and toxicity of xenobiotics, including PAs, across different animal species nih.govresearchgate.netmdpi.com. While the specific biotransformation pathways of this compound have not been detailed for various non-target organisms in the provided results, it is reasonable to infer that, as a PA, it would be subject to enzymatic transformations in organisms that ingest it.

Ecological interactions involving PAs are well-documented, particularly concerning their role as plant defense compounds against herbivores frontiersin.orgresearchgate.net. Some insects have evolved mechanisms to tolerate, sequester, and even utilize PAs for their own defense or as precursors for pheromones frontiersin.orgresearchgate.net. This sequestration and metabolism by adapted insects represent a form of biotransformation and can influence the movement and fate of PAs within ecological food webs frontiersin.org. One search result mentions this compound in the context of a Crotalaria extract potentially causing paralysis in nematodes, suggesting a possible ecological interaction with these organisms, although detailed biotransformation data in nematodes was not provided researchgate.net. The presence of this compound in Crotalaria species implies an ecological role, likely related to plant defense, which can lead to exposure and potential biotransformation in organisms that interact with these plants.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

Understanding the complete biosynthetic pathway of Grantaline is a critical area for future research. While the general pathway for pyrrolizidine (B1209537) alkaloids (PAs) involves precursors like putrescine and homospermidine, the specific enzymes and intermediates leading to the unique macrocyclic structure of this compound remain to be fully characterized. Research into novel enzymes, potentially including specialized oxidases, ligases, or cyclases, is needed to map the precise steps of this compound formation within Crotalaria species. researchgate.netresearchgate.net

Advanced Understanding of this compound's Molecular Mechanisms of Action

While pyrrolizidine alkaloids are broadly known for their biological activities, including toxicity, the specific molecular mechanisms by which this compound exerts its effects are not yet fully elucidated. Future research should focus on identifying the precise cellular targets and biochemical pathways that interact with this compound. This could involve studies on protein binding, enzyme inhibition or activation, and interactions with cellular membranes or nucleic acids. nih.govdrugbank.com Given its complex heterocyclic structure, including an oxetane (B1205548) ring, investigating how these structural features influence its molecular interactions and biological outcomes is important. vulcanchem.commdpi.com Research could also explore potential synergistic or antagonistic effects when this compound is present with other compounds found in its native plant sources. researchgate.net

Development of Sustainable Synthetic and Biotransformation Strategies for Analogs

The complex structure of this compound presents challenges for traditional chemical synthesis. vulcanchem.comresearchgate.net Future research should explore sustainable synthetic routes, potentially employing biocatalysis or chemoenzymatic approaches, to produce this compound and its analogs. oligofastx.comgrantome.comresearchgate.net Developing efficient and environmentally friendly synthetic strategies is crucial for providing sufficient quantities of this compound and related compounds for further research and potential applications.

Additionally, investigating biotransformation strategies using microbial or plant cell cultures could offer alternative methods for producing this compound or novel analogs with potentially altered properties. researchgate.net Understanding the plant's own biosynthetic machinery could inform the design of such biotransformation systems.

Integration of Omics Technologies for Systems-Level Understanding

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound's biology. researchgate.netnih.govmdpi.comacs.orgresearchgate.net Future research could utilize these technologies to:

Identify all genes and proteins involved in this compound biosynthesis and its regulation. researchgate.net

Analyze changes in gene expression and protein profiles in Crotalaria tissues producing this compound. nih.govacs.org

Profile the complete metabolic landscape of this compound-producing plants under different conditions to understand how this compound levels correlate with other metabolites. nih.govacs.org

Investigate the impact of this compound on the metabolome and proteome of organisms that interact with Crotalaria, such as herbivores or microbes. nih.govacs.orgresearchgate.net

Integrating data from multiple omics layers will provide a comprehensive picture of the biological context and effects of this compound. nih.govacs.orgresearchgate.net

Ecological Role of this compound in Plant-Herbivore Interactions

This compound, as a pyrrolizidine alkaloid found in Crotalaria, likely plays a significant role in the ecological interactions between these plants and herbivores. nih.govresearchgate.netscielo.brscielo.brweebly.comresearchgate.netnsf.govnih.gov Future research should aim to fully characterize this role. This could involve:

Investigating the deterrent or toxic effects of this compound on a range of herbivores, including insects and vertebrates. scielo.brscielo.brnih.govresearchgate.net

Studying how herbivores that feed on Crotalaria species containing this compound have adapted to tolerate or even utilize this compound, such as sequestration for defense or pheromone production. nih.govscielo.brresearchgate.net

Examining the influence of environmental factors on this compound production and how this affects plant-herbivore dynamics. nsf.gov

Exploring the potential nematicidal properties attributed to extracts containing this compound and other alkaloids from Crotalaria. nih.govscispace.comresearchgate.net

Q & A

Q. How can researchers establish a baseline pharmacological profile for Grantaline in preclinical studies?

- Methodological Approach : Begin with systematic literature reviews to identify existing pharmacokinetic (PK) and pharmacodynamic (PD) data gaps . Design dose-response experiments using validated assays (e.g., receptor binding assays, enzyme activity tests) to determine EC₅₀/IC₅₀ values. Employ control groups and standardized animal models (e.g., murine or zebrafish) to ensure reproducibility .

- Data Integration : Tabulate results comparing this compound’s efficacy against reference compounds (Table 1). Table 1 : In vitro/in vivo efficacy parameters of this compound

| Assay Type | EC₅₀ (μM) | Model System | Reference Compound |

|---|---|---|---|

| Receptor X | 0.45 | HEK293 cells | Compound A (0.32 μM) |

| Enzyme Y | 1.2 | Zebrafish | Compound B (0.89 μM) |

Q. What strategies ensure robust hypothesis formulation when studying this compound’s mechanism of action (MoA)?

- Framework : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope . For example: “Does this compound (Intervention) inhibit Protein Z (Outcome) in neuronal cells (Population) compared to placebo (Comparison) within 24h (Time)?”

- Validation : Combine siRNA knockdown and rescue experiments to confirm target specificity . Prioritize hypotheses that address literature gaps (e.g., conflicting reports on this compound’s neuroprotective effects ).

Q. How should researchers optimize experimental parameters for this compound stability assays?

- Protocol Design : Test pH, temperature, and solvent conditions (e.g., DMSO vs. saline) using high-performance liquid chromatography (HPLC) to measure degradation kinetics . Include accelerated stability studies (40°C/75% RH) for predictive modeling .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in neurodegenerative models be reconciled?

- Analysis Framework : Apply triangulation—compare results across in vitro, in vivo, and computational models (e.g., molecular docking simulations) . For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or assay endpoints.

- Statistical Models : Use Bayesian meta-analysis to quantify heterogeneity across studies . Adjust for covariates like dosing schedules or genetic backgrounds (Table 2). Table 2 : Meta-analysis of this compound’s neuroprotective efficacy

| Study | Model | Efficacy (%) | 95% CI | Covariates Adjusted |

|---|---|---|---|---|

| A | Mouse | 62 | 55–68 | Age, dose |

| B | Rat | 48 | 40–55 | Strain, solvent |

Q. What integrative approaches elucidate this compound’s polypharmacology in complex systems?

- Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s network-level effects . Use pathway enrichment tools (e.g., DAVID, STRING) to identify crosstalk between signaling cascades .

- Validation : Apply CRISPR-Cas9 screens to prioritize high-confidence targets .

Q. How can researchers design ethically compliant studies for this compound’s long-term toxicity?

- Ethical Frameworks : Follow the 3R principles (Replacement, Reduction, Refinement) for animal studies . Use organ-on-chip models for preliminary toxicity screening .

- Risk Mitigation : Predefine stopping criteria (e.g., ≥20% weight loss) and include independent data monitoring boards .

Methodological Considerations

- Data Contradictions : Address conflicting results by replicating experiments under standardized conditions and publishing negative data .

- Interdisciplinary Collaboration : Partner with computational biologists for MoA prediction and chemists for analog synthesis .

- Limitations : Acknowledge assay limitations (e.g., off-target effects in cell-free systems) and propose orthogonal validation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.